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Compound of Interest

Compound Name: 2-Hexanol butanoate

Cat. No.: B1615894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structure elucidation of 2-hexanol butanoate. The document

details the spectroscopic analysis and synthesis of this ester, presenting data in a clear, tabular

format for ease of comparison. Experimental protocols and logical workflows are also described

to facilitate understanding and replication.

Introduction
2-Hexanol butanoate is an ester formed from the reaction of 2-hexanol and butanoic acid. It is

a fragrance and flavoring agent with potential applications in various industries. Accurate

structure elucidation is paramount for its characterization, quality control, and exploration of its

chemical and biological properties. This guide outlines the synergistic use of spectroscopic

techniques to confirm the molecular structure of 2-hexanol butanoate.

Synthesis of 2-Hexanol Butanoate
The primary method for synthesizing 2-hexanol butanoate is through Fischer esterification, a

well-established acid-catalyzed reaction between an alcohol and a carboxylic acid.

Experimental Protocol: Fischer Esterification
Materials:
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2-Hexanol

Butanoic acid

Concentrated sulfuric acid (catalyst)

Anhydrous sodium sulfate

Diethyl ether (or other suitable organic solvent)

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Round-bottom flask

Reflux condenser

Separatory funnel

Heating mantle

Rotary evaporator

Procedure:

In a round-bottom flask, combine equimolar amounts of 2-hexanol and butanoic acid.

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total

moles of reactants).

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

Add diethyl ether to dilute the mixture and wash with saturated sodium bicarbonate solution

to neutralize the excess acid. Repeat the washing until no more gas evolves.
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Wash the organic layer with brine to remove any remaining aqueous impurities.

Dry the organic layer over anhydrous sodium sulfate.

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude

2-hexanol butanoate.

Purify the product by distillation under reduced pressure.

Spectroscopic Data and Structure Elucidation
The structure of the synthesized 2-hexanol butanoate is confirmed through a combination of

spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons and

their neighboring environments. The predicted ¹H NMR spectrum of 2-hexanol butanoate
would exhibit characteristic signals for the protons in both the hexanol and butanoate moieties.

Table 1: Predicted ¹H NMR Data for 2-Hexanol Butanoate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.85 sextet 1H -O-CH(CH₃)(CH₂)-

~2.20 t 2H -C(=O)-CH₂-CH₂-

~1.65 m 2H -C(=O)-CH₂-CH₂-CH₃

~1.50 m 2H
-O-CH(CH₃)-CH₂-

CH₂-

~1.30 m 4H
-CH₂-CH₂-CH₂-CH₃

(hexanol)

~1.20 d 3H -O-CH(CH₃)-

~0.90 t 3H -CH₂-CH₃ (butanoate)

~0.88 t 3H -CH₂-CH₃ (hexanol)

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the

molecule.

Table 2: Predicted ¹³C NMR Data for 2-Hexanol Butanoate
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Chemical Shift (ppm) Assignment

~173.5 C=O (ester carbonyl)

~72.0 -O-CH(CH₃)-

~38.0 -O-CH(CH₃)-CH₂-

~36.0 -C(=O)-CH₂-

~27.5 -CH₂-CH₂-CH₂-CH₃ (hexanol)

~22.5 -CH₂-CH₂-CH₃ (hexanol)

~20.0 -O-CH(CH₃)-

~18.5 -C(=O)-CH₂-CH₂-

~14.0 -CH₃ (hexanol)

~13.5 -CH₃ (butanoate)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 2-hexanol butanoate (C₁₀H₂₀O₂), the molecular weight is 172.26 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at

m/z = 172, although it may be weak. Key fragmentation patterns for esters include α-cleavage

and McLafferty rearrangement.

Table 3: Expected Mass Spectrometry Fragmentation for 2-Hexanol Butanoate
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m/z Fragment Ion Description

172 [C₁₀H₂₀O₂]⁺ Molecular Ion

116 [C₆H₁₂O₂]⁺
McLafferty rearrangement

(loss of C₄H₈)

87 [C₄H₇O₂]⁺
Cleavage of the C-O bond

(acylium ion)

71 [C₄H₇O]⁺

α-cleavage at the carbonyl

group (loss of -

OCH(CH₃)C₄H₉)

43 [C₃H₇]⁺
Propyl cation from the

butanoate chain

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-hexanol butanoate will show characteristic absorption bands for the ester

functional group.

Table 4: Characteristic IR Absorption Bands for 2-Hexanol Butanoate

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong C-H stretching (alkane)

~1740 Strong C=O stretching (ester)

~1240 Strong
C-O stretching (ester, acyl-

oxygen)

~1170 Strong
C-O stretching (ester, alkyl-

oxygen)

Visualization of Methodologies
Synthesis Workflow
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The following diagram illustrates the workflow for the synthesis and purification of 2-hexanol
butanoate via Fischer esterification.

2-Hexanol +
Butanoic Acid +

H₂SO₄

Reflux
(1-2 hours)

Aqueous Workup
(NaHCO₃, Brine)

Drying
(Na₂SO₄)

Solvent Removal
(Rotary Evaporator) Distillation Pure 2-Hexanol

Butanoate

Click to download full resolution via product page

Caption: Synthesis and purification workflow for 2-hexanol butanoate.

Structure Elucidation Logic
The logical flow for elucidating the structure of the synthesized product is depicted below,

integrating data from various spectroscopic techniques.

Spectroscopic Data

Synthesized Product

IR Spectroscopy Mass Spectrometry NMR Spectroscopy
(¹H and ¹³C)

Proposed Structure:
2-Hexanol Butanoate

Structure Confirmed
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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